
ヒドロキシブプロピオン
概要
説明
科学的研究の応用
Depression Treatment
Hydroxybupropion has been studied extensively for its efficacy in treating major depressive disorder. Clinical studies have demonstrated that higher serum levels of hydroxybupropion correlate with improved outcomes in patients undergoing treatment with bupropion. For instance, a study involving 52 patients revealed that those with significantly higher hydroxybupropion levels showed marked improvement according to the Clinical Global Impression scale .
Serum Level (ng/mL) | Improvement Level | p-value |
---|---|---|
1113 ± 576 | Very Much Improved | 0.042 |
825 ± 398 | Moderately Improved | |
475 ± 331 | Minimal Improvement |
Smoking Cessation
Hydroxybupropion is also utilized in smoking cessation programs. A secondary analysis of a clinical trial indicated that individuals with normal CYP2B6 activity exhibited higher concentrations of hydroxybupropion, which correlated with increased smoking cessation success rates . The mediation effect of hydroxybupropion on smoking cessation persists beyond the treatment phase, emphasizing its potential as an effective aid in nicotine dependence.
Pharmacokinetics and Drug Monitoring
The pharmacokinetic profile of hydroxybupropion is essential for optimizing therapeutic outcomes. Studies have shown that the pharmacokinetics can vary based on genetic factors, particularly CYP2B6 polymorphisms, which influence enzyme activity responsible for metabolizing bupropion into hydroxybupropion .
Therapeutic Drug Monitoring
Given its stability compared to bupropion, hydroxybupropion is a candidate for therapeutic drug monitoring (TDM). Research supports that monitoring serum levels can help tailor dosages for improved efficacy and reduced side effects. A threshold level of approximately 860 ng/mL has been identified as indicative of therapeutic improvement .
Clinical Study Insights
A notable study assessed the relationship between hydroxybupropion levels and treatment outcomes in patients with depression. The findings highlighted significant sex differences, with women achieving higher serum levels than men without receiving higher doses . This suggests that individual pharmacokinetic profiles should be considered when prescribing bupropion.
Animal Studies
Research involving animal models has demonstrated that hydroxybupropion influences both reinforcing and aversive effects related to nicotine consumption, indicating its potential utility in treating nicotine addiction .
作用機序
Target of Action
Hydroxybupropion, an active metabolite of Bupropion, primarily targets the norepinephrine transporter (NET) and the dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of the neurotransmitters norepinephrine and dopamine from the synaptic cleft, thereby influencing their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters
生化学分析
Biochemical Properties
Hydroxybupropion interacts with several enzymes and proteins. It is similar in its potency as a norepinephrine reuptake inhibitor (IC 50 = 1.7 μM), but is substantially weaker as a dopamine reuptake inhibitor (IC 50 = >10 μM) . Like bupropion, hydroxybupropion is also a non-competitive antagonist of nACh receptors, such as α 4 β 2 and α 3 β 4, but is even more potent in comparison .
Cellular Effects
Hydroxybupropion influences cell function by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse and the downstream effects of these neurotransmitters . It also acts as an antagonist at neuronal nicotinic acetylcholine receptors (nAChRs) .
Molecular Mechanism
Hydroxybupropion exerts its effects at the molecular level through several mechanisms. It inhibits the reuptake of norepinephrine and dopamine by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT) . It also acts as a non-competitive antagonist of nACh receptors .
Temporal Effects in Laboratory Settings
The effects of hydroxybupropion change over time in laboratory settings. Its distribution half-life is between 3–4 hours . It exhibits moderate human plasma protein binding (between 82 and 88%) with the parent compound and hydroxybupropion displaying the highest affinity .
Dosage Effects in Animal Models
In animal models, the effects of hydroxybupropion vary with different dosages. For example, low doses of bupropion have been shown to augment nicotine self-administration, while high doses attenuate self-administration .
Metabolic Pathways
Hydroxybupropion is involved in several metabolic pathways. It is formed from bupropion by the liver enzyme CYP2B6 during first-pass metabolism . In vitro data suggest the existence of alternative hydroxylation pathways mediated by the highly polymorphic enzyme CYP2C19 .
Transport and Distribution
Hydroxybupropion is extensively and rapidly absorbed in the gastrointestinal tract but experiences extensive first pass metabolism rendering its systemic bioavailability limited . Its distribution half-life is between 3–4 hours .
準備方法
Synthetic Routes and Reaction Conditions: Hydroxybupropion can be synthesized from 2-bromo-3’-chloropropiophenone and 2-amino-2-methyl-1-propanol via reflux in acetonitrile with a 90% yield . The reaction involves the hydroxylation of the tert-butyl group and the amino-alcohol isomers .
Industrial Production Methods: In industrial settings, the synthesis of hydroxybupropion involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification and validation of the compound in human plasma . The process includes sample preparation by liquid-liquid extraction followed by chromatographic separation using reversed-phase HPLC .
化学反応の分析
Types of Reactions: Hydroxybupropion undergoes various chemical reactions, including hydroxylation, substitution, and cyclization .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by the enzyme CYP2B6.
Substitution: Involves the substitution of the hydroxy group at the carbonyl carbon.
Cyclization: Occurs due to the substitution of the hydroxy group at the carbonyl carbon.
Major Products: The major products formed from these reactions include the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers .
類似化合物との比較
Hydroxybupropion is similar to other metabolites of bupropion, such as threohydrobupropion and erythrohydrobupropion . it is unique in its potency as a norepinephrine reuptake inhibitor and its role as a major active metabolite of bupropion . Other similar compounds include:
(2R,3R)-Hydroxybupropion: A major metabolite of bupropion with similar pharmacological activity.
Radafaxine: An isolated isomer of hydroxybupropion with potent effects.
Hydroxybupropion’s unique properties and significant role in the metabolism of bupropion make it a compound of great interest in various fields of scientific research.
生物活性
Hydroxybupropion, the major active metabolite of bupropion, plays a significant role in the pharmacological effects of the parent compound, which is primarily used as an antidepressant and smoking cessation aid. Understanding the biological activity of hydroxybupropion is crucial for optimizing therapeutic outcomes and minimizing side effects.
Pharmacokinetics and Metabolism
Hydroxybupropion is formed through the metabolism of bupropion by cytochrome P450 2B6 (CYP2B6) during first-pass metabolism in the liver. This conversion results in hydroxybupropion concentrations in plasma that can be 16 to 20 times greater than those of bupropion itself, indicating that hydroxybupropion significantly contributes to the drug's therapeutic effects .
Key Pharmacokinetic Parameters:
Parameter | Value |
---|---|
Bioavailability | 80-90% |
Distribution Half-life | 3-4 hours |
Plasma Protein Binding | 82-88% |
Elimination Half-life | 19-26 hours |
The primary mechanism by which hydroxybupropion exerts its effects is through the inhibition of dopamine and norepinephrine reuptake . While bupropion itself is known for this activity, hydroxybupropion is considered more potent in this regard . The stereochemistry of hydroxybupropion also plays a role; it has two chiral centers, resulting in a mixture of enantiomers, with specific configurations showing varying levels of activity .
Smoking Cessation
A notable study investigated the relationship between CYP2B6 genetic variations and smoking cessation success among African American light smokers. It found that individuals with normal CYP2B6 activity had higher concentrations of hydroxybupropion, which correlated with increased cessation rates at both treatment and follow-up periods .
Findings:
- Normal CYP2B6 activity was associated with an odds ratio (OR) of 1.25 for smoking cessation success at week 7.
- This effect persisted at week 26 (OR = 1.23), indicating long-term benefits from higher hydroxybupropion levels.
Therapeutic Drug Monitoring
Another study highlighted the potential for using hydroxybupropion serum levels to optimize bupropion therapy. Patients who showed marked improvement had significantly higher levels of hydroxybupropion compared to those with minimal improvement .
Results:
- Patients with serum levels above 860 ng/mL were more likely to exhibit therapeutic improvement.
- Notably, women reached higher serum levels than men under similar dosing conditions, suggesting sex-based differences in pharmacokinetics.
Genetic Variability
The CYP2B6 gene exhibits considerable polymorphism, which can lead to significant interindividual variability in drug metabolism. Variants such as CYP2B66 and CYP2B618 are associated with reduced enzyme activity, impacting hydroxybupropion formation and consequently its therapeutic efficacy .
特性
IUPAC Name |
1-(3-chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOAEVOSDHIVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002894 | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Hydroxybupropion | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012235 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
92264-81-8, 82793-84-8 | |
Record name | 1-(3-Chlorophenyl)-2-[(2-hydroxy-1,1-dimethylethyl)amino]-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92264-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxybupropion | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092264818 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-2-[(1-hydroxy-2-methylpropan-2-yl)amino]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101002894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYBUPROPION, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V94F513635 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。